molecular formula C18H15N3O2S2 B3413285 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide CAS No. 946210-68-0

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Cat. No. B3413285
CAS RN: 946210-68-0
M. Wt: 369.5 g/mol
InChI Key: NGPRHRFDEQNCEW-UHFFFAOYSA-N
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Description

“N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide” is a compound that has been studied for its potential use in the treatment of various diseases . It is a substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitor of autotaxin . The compound is used in the treatment of diseases such as cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus .

Scientific Research Applications

Inhibitor of Autotaxin

This compound has been identified as an inhibitor of autotaxin . Autotaxin is an enzyme that has been implicated in various diseases, including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus . By inhibiting this enzyme, the compound could potentially be used in the treatment of these conditions .

Cancer Treatment

The compound has shown potential in the treatment of cancer . Its ability to inhibit autotaxin could make it a valuable tool in combating certain types of cancer .

Treatment of Chronic Inflammation

Chronic inflammation is another condition where this compound could be beneficial . By inhibiting autotaxin, it could help reduce inflammation and alleviate symptoms .

Neuropathic Pain Management

Neuropathic pain is a complex, chronic pain state that is usually accompanied by tissue injury . This compound could potentially be used in the management of neuropathic pain .

Treatment of Fibrotic Diseases

Fibrotic diseases, which involve the excessive accumulation of extracellular matrix proteins leading to the destruction of normal tissue structure and function, could potentially be treated with this compound .

Thrombosis Treatment

Thrombosis, the formation of a blood clot inside a blood vessel, is another condition that this compound could potentially treat . Its ability to inhibit autotaxin could make it a valuable tool in preventing or treating thrombosis .

Treatment of Cholestatic Pruritus

Cholestatic pruritus, a condition characterized by severe itching due to bile duct obstruction, could potentially be alleviated with this compound .

Analytical Applications

This compound has been used in the development and validation of a stability-indicating reverse phase HPLC method for the determination of related substances in Ixazomib Citrate drug substance . This highlights its potential use in analytical chemistry .

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory effect on autotaxin . Autotaxin is an enzyme that has been implicated in various diseases, including cancer, inflammation, and fibrotic diseases . By inhibiting autotaxin, this compound may help in the treatment of these diseases .

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c19-14(22)11-24-18-20-15(12-7-3-1-4-8-12)17(25-18)21-16(23)13-9-5-2-6-10-13/h1-10H,11H2,(H2,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPRHRFDEQNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 4
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide

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